molecular formula C41H35ClN6O B047784 N-Trityl Losartan Carboxaldehyde CAS No. 120568-18-5

N-Trityl Losartan Carboxaldehyde

Cat. No. B047784
M. Wt: 663.2 g/mol
InChI Key: YMCPYGMMJJBRHX-UHFFFAOYSA-N
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Description

N-Trityl Losartan Carboxaldehyde is an impurity standard of Losartan . Losartan is a medication classified as an angiotensin II receptor blocker (ARB) and is commonly prescribed to manage high blood pressure (hypertension) and certain other cardiovascular conditions .


Synthesis Analysis

An efficient and green synthetic route to losartan has been developed with an overall yield of 58.6%. The key step is the synthesis of the two key intermediates 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN). BCFI was synthesized from valeronitrile and acetyl chloride by three steps with an overall yield of 69%; OTBN was obtained in 86% yield by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .


Molecular Structure Analysis

The molecular formula of N-Trityl Losartan Carboxaldehyde is C41H35ClN6O, and its molecular weight is 663.21 .


Chemical Reactions Analysis

Reactions between N-heterocyclic carbenes (NHCs) and the trityl cation, [Ph3C]+, give covalent adducts of type [NHC–CPh3]+ and/or [NHC–C6H5–CPh2]+. EPR spectroscopy, UV-Vis analyses, and trapping experiments imply that adduct formation involves carbene radical cations and the trityl radical .


Physical And Chemical Properties Analysis

N-Trityl Losartan Carboxaldehyde is a solid substance .

Safety And Hazards

According to the Safety Data Sheet, N-Trityl Losartan Carboxaldehyde is classified as a warning hazard. It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas during handling .

properties

IUPAC Name

2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H35ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-45-46-48(40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCPYGMMJJBRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H35ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470120
Record name N-Trityl Losartan Carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Trityl Losartan Carboxaldehyde

CAS RN

120568-18-5
Record name N-Trityl Losartan Carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This Step A compound can be prepared as described in Example 3, Step A except that 2-butyl-1-[(2'-{N-triphenylmethyltetrazol-5-yl}{1,1'-biphenyl}-4-yl)methyl]-4-chloro-1H-imidazole-5-methanol can be used as the starting material for the oxidation instead of 2-butyl-1-[(2'-t-butoxycarbonylbiphen-4-yl)methyl]-5-chloro-1H-imidazole-4-methanol.
Name
2-butyl-1-[(2'-t-butoxycarbonylbiphen-4-yl)methyl]-5-chloro-1H-imidazole-4-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a DMF (150 mL) solution of 5-(4′-bromomethyl-biphenyl-2-yl)-1-trityl-1H-tetrazole (30 g, 53.8 mmol) was added 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde (10 g, 53.8 mmol) and K2CO3 (7.4 g, 53.8 mmol). The mixture was stirred at room temperature overnight. EtOAc (500 mL) was added and the organic was washed three times with a NaHCO3 solution (200 mL) followed by saturated aqueous NaCl (200 mL). Solvent was removed and purification was achieved by silica gel chromatography (50:50 EtOAc:hexanes) using an isocratic gradient to provide intermediate (11a) a white solid (41 g). MS m/z: [M+H+] calcd for C41H35ClN6O, 663.26; found 663.4. 1H-NMR (d4-MeOH): 0.83 (m, 3H), 1.26 (m, 2H), 1.53 (m, 2H), 2.53 (m, 2H), 5.56 (s, 2H), 6.87-6.96 (m, 8H), 7.05 (m, 2H), 7.25-7.43 (m, 10H), 7.53-7.58 (m, 2H), 7.84 (d, 1H), 9.73 (s, 1H).
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 0.765 g of the product of Example 1 in 20 ml of 1,2-dichloroethane is sonicated under argon for 18 hours with 0.517 g of manganese dioxide. An additional 2 g of manganese dioxide is added and sonication continued for 2 hours. The reaction reaction mixture is filtered through diatomaceous earth which is washed with 500 ml of methylene chloride. The filtrate is concentrated in vacuo to give 0.696 g of the desired product as a solid. FAB MASS SPEC 685(M+Na).
Quantity
0.765 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.517 g
Type
catalyst
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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